
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring, a bromophenyl group, and a guanidine moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine typically involves the reaction of 3-bromobenzaldehyde with thiourea in the presence of a catalyst to form the thiazole ring. The resulting intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and heating to facilitate the formation of the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly as a T-type calcium channel blocker, which could have implications for treating conditions like epilepsy and chronic pain.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets. As a T-type calcium channel blocker, it inhibits the flow of calcium ions through these channels, which can modulate neuronal activity and reduce excitability. This mechanism is particularly relevant in the context of neurological disorders, where excessive neuronal activity can lead to conditions like epilepsy.
Comparison with Similar Compounds
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
What sets this compound apart is its specific combination of a bromophenyl group and a guanidine moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H9BrN4S |
|---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
InChI Key |
UJHZINYIHDOQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


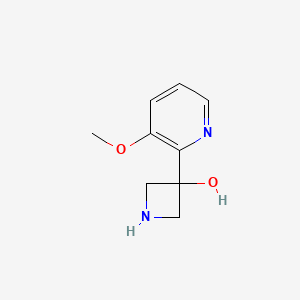
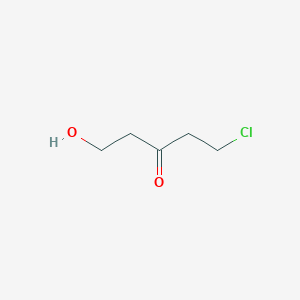

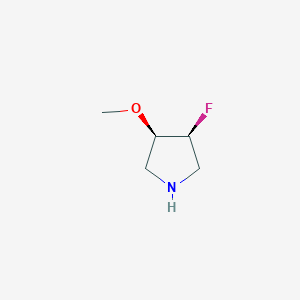
![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

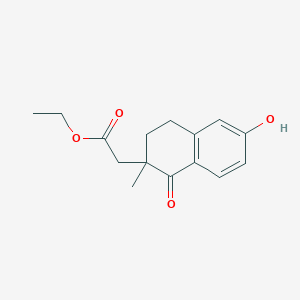

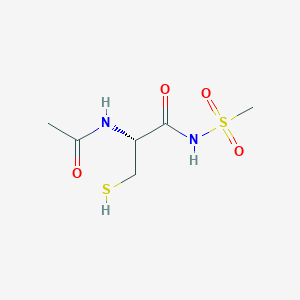
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
